Cas no 1999748-19-4 (tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate)
![tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1999748-19-4x500.png)
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-798054
- tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate
- 1999748-19-4
-
- インチ: 1S/C13H23NO3S/c1-13(2,3)17-12(16)14(7-8-18-4)9-11(15)10-5-6-10/h10H,5-9H2,1-4H3
- InChIKey: WJNZRFBVXOEBAV-UHFFFAOYSA-N
- ほほえんだ: S(C)CCN(C(=O)OC(C)(C)C)CC(C1CC1)=O
計算された属性
- せいみつぶんしりょう: 273.13986477g/mol
- どういたいしつりょう: 273.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 71.9Ų
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798054-1.0g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 1.0g |
$1129.0 | 2025-02-21 | |
Enamine | EN300-798054-0.1g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 0.1g |
$993.0 | 2025-02-21 | |
Enamine | EN300-798054-5.0g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 5.0g |
$3273.0 | 2025-02-21 | |
Enamine | EN300-798054-0.05g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 0.05g |
$948.0 | 2025-02-21 | |
Enamine | EN300-798054-0.5g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 0.5g |
$1084.0 | 2025-02-21 | |
Enamine | EN300-798054-2.5g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 2.5g |
$2211.0 | 2025-02-21 | |
Enamine | EN300-798054-0.25g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 0.25g |
$1038.0 | 2025-02-21 | |
Enamine | EN300-798054-10.0g |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate |
1999748-19-4 | 95.0% | 10.0g |
$4852.0 | 2025-02-21 |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate (CAS No. 1999748-19-4)
The compound tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate (CAS No. 1999748-19-4) is a specialized carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a cyclopropyl ring and a methylsulfanyl group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery and crop protection applications, aligning with current trends in sustainable chemistry and green synthesis.
One of the key reasons for the growing attention toward tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate is its versatility in medicinal chemistry. The carbamate functional group is widely recognized for its stability and bioavailability, making it a preferred choice in the design of enzyme inhibitors and prodrugs. Additionally, the presence of the cyclopropyl moiety enhances the compound's metabolic resistance, a feature highly sought after in the development of long-acting therapeutics. This aligns with the increasing demand for targeted drug delivery systems and personalized medicine, topics frequently searched in academic and industrial circles.
In the context of agrochemical innovation, tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate has shown promise as a precursor for pesticide formulations. The methylsulfanyl group contributes to the compound's ability to interact with biological targets, such as pest-specific enzymes, while minimizing environmental impact. This is particularly relevant given the rising global focus on sustainable agriculture and the reduction of chemical residues in food products. Searches for eco-friendly pesticides and low-toxicity agrochemicals have surged, reflecting the industry's shift toward greener alternatives.
The synthesis of tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate typically involves multi-step organic reactions, including amide coupling and protecting group strategies. Advanced techniques such as flow chemistry and catalyzed transformations are often employed to improve yield and purity. These methods resonate with the broader scientific community's interest in process optimization and cost-effective manufacturing, which are frequently discussed in chemical engineering forums and publications.
From a regulatory perspective, tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate is not classified as a hazardous substance under major global frameworks. However, researchers must adhere to standard laboratory safety protocols when handling it. The compound's stability under ambient conditions makes it suitable for long-term storage, a practical advantage for laboratories and industrial facilities. This aspect is crucial for professionals searching for stable intermediates and scalable synthesis solutions.
Looking ahead, the potential applications of tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate are expected to expand, particularly in bioconjugation and material science. Its reactive sites allow for further functionalization, enabling the creation of hybrid molecules with tailored properties. As the scientific community continues to explore multifunctional compounds, this carbamate derivative is poised to play a pivotal role in cutting-edge research.
In summary, tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-[2-(methylsulfanyl)ethyl]carbamate (CAS No. 1999748-19-4) represents a compelling case study in the intersection of chemical innovation and practical applications. Its relevance to drug development, agricultural chemistry, and sustainable practices ensures its place in ongoing scientific discourse. For researchers and industry professionals, understanding this compound's properties and potential is essential for leveraging its benefits in their respective fields.
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